molecular formula C7H3ClFIO B2436865 3-Chloro-2-fluoro-6-iodobenzaldehyde CAS No. 2244721-29-5

3-Chloro-2-fluoro-6-iodobenzaldehyde

Cat. No.: B2436865
CAS No.: 2244721-29-5
M. Wt: 284.45
InChI Key: SORQCGJYMSRJBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-iodobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 2-fluorobenzaldehyde followed by selective iodination and chlorination under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzaldehydes, benzoic acids, and benzyl alcohols, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-iodobenzaldehyde is primarily related to its reactivity towards various chemical reagents. The presence of multiple halogen atoms and an aldehyde group allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Chloro-2-fluoro-6-iodobenzaldehyde is unique due to the specific arrangement of halogen atoms and the aldehyde group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-chloro-2-fluoro-6-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQCGJYMSRJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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